PI3Kα and mTOR Affinity vs. Trifluoromethyl Analogs
Replacement of the 2-amino-4-(trifluoromethyl)pyridine module (as in clinical candidate PQR309/bimiralisib) with the 4-(difluoromethyl)pyrimidin-2-amine module (as in PQR514) produced a 7.7-fold improvement in PI3Kα binding affinity and a 1.9-fold improvement in mTOR binding affinity. The CHF2 group acts as a lipophilic hydrogen bond donor, enabling optimized interactions within the kinase ATP-binding pocket that the CF3 substituent cannot replicate [1].
| Evidence Dimension | Kinase inhibition constant (Ki) for PI3Kα (p110α) |
|---|---|
| Target Compound Data | Ki = 2.2 nM (PQR514 bearing 4-(difluoromethyl)pyrimidin-2-amine module) |
| Comparator Or Baseline | Ki = 17 nM (PQR309 bearing 2-amino-4-(trifluoromethyl)pyridine module) |
| Quantified Difference | 7.7-fold improvement (87% reduction in Ki) |
| Conditions | TR-FRET LanthaScreen displacement assay; recombinant PI3Kα enzyme |
Why This Matters
For kinase inhibitor lead optimization, this quantified affinity improvement justifies prioritizing the difluoromethyl-pyrimidinamine scaffold over trifluoromethyl analogs when potency against PI3Kα is a primary screening criterion.
- [1] Borsari C, Rageot D, Beaufils F, et al. Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl-Pyrimidine Moiety. ACS Med Chem Lett. 2019;10(10):1473-1479. Table 1. View Source
